molecular formula C27H20N2O2S B7697956 (4E)-4-{[6-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one

(4E)-4-{[6-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B7697956
M. Wt: 436.5 g/mol
InChI Key: UBPVHAICXBLGJG-LFVJCYFKSA-N
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Description

(4E)-4-{[6-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound that features a quinoline core, a phenylsulfanyl group, and an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[6-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-2-(phenylsulfanyl)quinoline-3-carbaldehyde with 2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[6-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline core can be reduced to tetrahydroquinoline using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methyl groups on the quinoline and phenyl rings can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Electrophilic Reagents: Bromine, nitric acid.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

(4E)-4-{[6-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (4E)-4-{[6-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The compound may also interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like 6-methylquinoline and 2-phenylsulfanylquinoline share structural similarities with the quinoline core.

    Oxazolone Derivatives: Compounds such as 2-phenyl-4,5-dihydro-1,3-oxazol-5-one have a similar oxazolone ring structure.

Uniqueness

(4E)-4-{[6-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one is unique due to the combination of its quinoline, phenylsulfanyl, and oxazolone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4E)-2-(4-methylphenyl)-4-[(6-methyl-2-phenylsulfanylquinolin-3-yl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O2S/c1-17-8-11-19(12-9-17)25-28-24(27(30)31-25)16-21-15-20-14-18(2)10-13-23(20)29-26(21)32-22-6-4-3-5-7-22/h3-16H,1-2H3/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPVHAICXBLGJG-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=C(N=C4C=CC(=CC4=C3)C)SC5=CC=CC=C5)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C/C3=C(N=C4C=CC(=CC4=C3)C)SC5=CC=CC=C5)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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